rac Fesoterodine-d14 Fumarate

Übersicht

Beschreibung

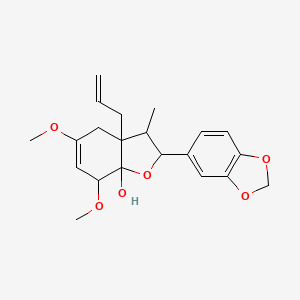

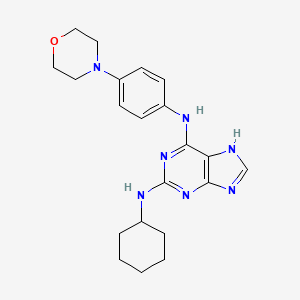

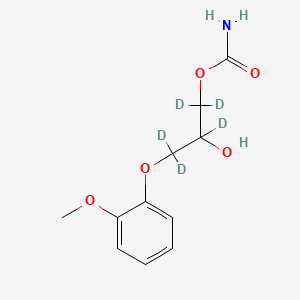

“rac Fesoterodine-d14 Fumarate” is a stable isotope labelled compound . It has a molecular formula of C26 D14 H23 N O3 . C4 H3 O4 and a molecular weight of 540.727 . It is categorized under Acetylcholine Receptors, TRC, Neurotransmission, Nociception, Memory, Learning and Cognition, Parkinson’s, Schizophrenia, Pain and Inflammation . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “rac Fesoterodine-d14 Fumarate” is complex, with a molecular formula of C26 D14 H23 N O3 . C4 H3 O4 . The compound contains a variety of functional groups, including an ester group (OC=O), a carboxylic acid group (C=O), and an aromatic ring structure .Wissenschaftliche Forschungsanwendungen

rac Fesoterodine-d14 Fumarate: A Comprehensive Analysis of Scientific Research Applications

1. Treatment of Lower Urinary Tract Symptoms (LUTS) rac Fesoterodine-d14 Fumarate is used as a labeled muscarinic receptor antagonist in the treatment of LUTS. This condition encompasses various symptoms including urinary incontinence, frequent urination, and nocturia. The compound’s efficacy in managing these symptoms makes it a valuable research subject in urology .

Overactive Bladder (OAB) Management: Clinical trials have assessed rac Fesoterodine-d14 Fumarate’s safety, efficacy, and tolerability in treating OAB. This systematic review of data supports its role in improving bladder control and reducing urinary urgency .

Analytical Chemistry Applications: rac Fesoterodine-d14 Fumarate is utilized in analytical methods such as UV spectrophotometry, RP-HPLC, and mass spectrometry for the estimation of fesoterodine fumarate in bulk drug and tablet form. Its role in the isolation of drug impurities also highlights its importance in pharmaceutical quality control .

Neurological Research: The compound’s interaction with acetylcholine receptors places it as a subject of interest in neurological research areas such as neurotransmission, nociception, memory, learning and cognition, Parkinson’s disease, and schizophrenia .

Isotope Applications: As an isotope, rac Fesoterodine-d14 Fumarate has applications beyond therapeutic uses. It can be employed in imaging and diagnosis, providing a pathway for understanding biological processes at a molecular level .

Reference Material for Data Analysis: In scientific research, having accurate reference materials is crucial for data analysis. rac Fesoterodine-d14 Fumarate serves as a certified reference material for analytical standards, ensuring high precision in neurology research chemicals .

Wirkmechanismus

Target of Action

The primary target of rac Fesoterodine-d14 Fumarate is the muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .

Pharmacokinetics

After oral administration, rac Fesoterodine-d14 Fumarate is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of rac Fesoterodine-d14 Fumarate . The rapid and extensive hydrolysis contributes to the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .

Result of Action

The molecular and cellular effects of rac Fesoterodine-d14 Fumarate’s action primarily involve the inhibition of bladder contraction . This results in a decrease in detrusor pressure and an incomplete emptying of the bladder . Consequently, this leads to a decrease in the urge to urinate .

Eigenschaften

IUPAC Name |

[2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3,4D3,5D3,6D3,19D,20D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXMIASLKXGBU-VCQPCXMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OC(=O)C(C)C)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675894 | |

| Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Fesoterodine-d14 Fumarate | |

CAS RN |

1185237-08-4 | |

| Record name | (2E)-But-2-enedioic acid--2-(3-{bis[(~2~H_7_)propan-2-yl]amino}-1-phenylpropyl)-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/no-structure.png)

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)